(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
描述
(E)-2-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a hybrid molecule comprising a 2,3-dihydroinden-1-one (indenone) core conjugated to a 1-ethyl-3,5-dimethylpyrazole moiety via an (E)-configured methylene bridge. This compound belongs to a class of aryl pyrazole-indanone hybrids, which are synthesized through base-catalyzed condensation reactions between pyrazole-4-carboxaldehydes and indanones .
属性
IUPAC Name |
(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-4-19-12(3)16(11(2)18-19)10-14-9-13-7-5-6-8-15(13)17(14)20/h5-8,10H,4,9H2,1-3H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNOOHCNGOZGEP-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure that combines a pyrazole moiety with an indene framework. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone and subsequent alkylation to introduce the ethyl and methyl groups.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interactions with various molecular targets. Below is a summary of its key biological activities:
| Activity | Description |
|---|---|
| Anticancer | Exhibits significant antiproliferative effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against both gram-positive and gram-negative bacteria. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress in cellular models. |
Anticancer Activity
Research has indicated that compounds containing the pyrazole structure often exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations. The mechanism involves apoptosis induction and modulation of cell cycle progression.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating potential as an alternative treatment for bacterial infections.
Anti-inflammatory Effects
In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in cancer proliferation and inflammatory pathways. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind effectively to active sites.
相似化合物的比较
Key Observations :
- Substituent Effects : The target compound’s ethyl and dimethyl groups on the pyrazole contrast with chloro, phenyl, or nitro substituents in analogs. Electron-donating groups (e.g., ethyl) may increase lipophilicity compared to electron-withdrawing groups (e.g., nitro) .
- Synthesis: Base-catalyzed condensation (NaOH/EtOH) is common for indenone hybrids, while imidazolone derivatives require acidic conditions .
Crystallographic and Hydrogen-Bonding Analysis
Table 2: Crystallographic Data and Intermolecular Interactions
Key Observations :
- The target compound’s crystallinity is likely influenced by ethyl/dimethyl groups, which may reduce hydrogen-bonding capacity compared to hydroxyl- or amino-containing analogs .
- SHELX software remains a standard for structural refinement, enabling precise determination of (E)-configuration and torsion angles .
Key Observations :
- Chloro and phenyl substituents in analogs correlate with anticancer activity, suggesting the target compound’s ethyl groups may shift selectivity toward other targets .
- Oxime derivatives (e.g., ) exhibit enhanced solubility due to polar functional groups, whereas the target compound’s hydrophobicity may limit bioavailability .
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of a pyrazole precursor (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole) with an indenone derivative under reflux in ethanol or DMF .
- Step 2 : Purification via recrystallization (e.g., DMF-EtOH mixture) to isolate the (E)-isomer .
- Key Variables : Solvent choice (polar aprotic solvents enhance yield), temperature control (60–80°C minimizes side products), and catalyst selection (e.g., piperidine for Knoevenagel condensation) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methylene groups at δ 2.5–3.0 ppm) and confirms stereochemistry .
- X-ray Diffraction : Resolves the (E)-configuration of the methylidene group and dihedral angles in the indenone moiety .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C18H20N2O: 280.16) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on analogous pyrazole derivatives) .
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
- First Aid : In case of exposure, rinse with water and consult a physician with the SDS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioassay results .
- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the pyrazole ring) to identify activity trends .
Q. What strategies are effective for studying molecular interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors (e.g., kinases) in real time .
- Molecular Dynamics Simulations : Models conformational changes in target proteins upon ligand binding (e.g., using AMBER or GROMACS) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (-)-sparteine or BINOL derivatives to enforce stereoselectivity in the Knoevenagel step .
- Solvent Screening : Test chiral solvents (e.g., (R)-limonene) to enhance diastereomeric excess .
- Kinetic Resolution : Monitor reaction progress via TLC to isolate intermediates before racemization occurs .
Q. What computational approaches predict the stability of this compound under varying pH and temperature?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C=N bond stability) .
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .
- pKa Prediction : Use MarvinSketch or ACD/Labs to identify protonation sites affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
